molecular formula C15H17NO4 B12864232 Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate

Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate

Katalognummer: B12864232
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: QOSMXLGHJKEEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with phenylacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields .

Analyse Chemischer Reaktionen

Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .

Wirkmechanismus

The mechanism of action of Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Eigenschaften

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17NO4/c1-20-15(19)12-7-9-16(10-8-12)14(18)13(17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3

InChI-Schlüssel

QOSMXLGHJKEEEU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.